Neuropeptide Y (3-36) is a significant neuropeptide derived from the larger precursor molecule Neuropeptide Y. This compound plays a crucial role in various physiological processes, particularly in appetite regulation and energy homeostasis. It is predominantly released from the gastrointestinal tract and acts on specific receptors in the central nervous system and peripheral tissues.
Neuropeptide Y (3-36) is primarily synthesized in the gastrointestinal tract, specifically by L-cells in the distal small intestine. The precursor, Neuropeptide Y (1-36), is released in response to nutrient intake and subsequently cleaved by dipeptidyl aminopeptidase VI to form Neuropeptide Y (3-36) . This peptide is also found in various tissues throughout the body, including the brain, where it mediates several neurophysiological functions.
Neuropeptide Y (3-36) belongs to the class of endogenous peptides and is categorized under neuropeptides. It interacts with a family of G-protein-coupled receptors, specifically targeting Y-receptors such as Y1, Y2, Y4, and Y5 . The compound is recognized for its anorexigenic effects, influencing food intake and energy balance.
The synthesis of Neuropeptide Y (3-36) can be achieved through various methods, including chemical synthesis and recombinant DNA technology. The chemical synthesis typically involves solid-phase peptide synthesis techniques that allow for the sequential addition of amino acids to form the desired peptide chain.
Neuropeptide Y (3-36) has a molecular weight of approximately 4008.98 Da and consists of 36 amino acids with the sequence:
The compound's structural characteristics include:
Neuropeptide Y (3-36) undergoes specific biochemical reactions primarily involving receptor binding and signaling pathways. Upon release into circulation, it interacts with various receptors, leading to downstream effects on appetite regulation.
Neuropeptide Y (3-36) exerts its effects primarily through interaction with G-protein-coupled receptors located in the hypothalamus and other brain regions involved in appetite regulation.
Neuropeptide Y (3-36) is a hydrophilic peptide due to its amino acid composition, which influences its solubility and interaction with biological membranes.
Key chemical properties include:
Neuropeptide Y (3-36) has several scientific applications:
Neuropeptide Y (3–36) (NPY₃–₃₆) is generated through enzymatic cleavage of the full-length NPY₁–₃₆ peptide, primarily by dipeptidyl peptidase 4 (DPP4), which removes the N-terminal Tyr-Pro dipeptide [2] [10]. This post-translational modification fundamentally alters receptor selectivity. Unlike NPY₁–₃₆, which activates Y1, Y2, Y4, and Y5 receptors with high affinity, NPY₃–₃₆ exhibits >1,000-fold reduced affinity for Y1 receptors while retaining nanomolar affinity for Y2 and Y5 subtypes [2] [8]. This shift occurs because Y1 receptors require the intact N-terminus for docking and activation, whereas Y2/Y5 receptors recognize the C-terminal segment [1] [4].
The molecular basis for this selectivity was elucidated through cryo-electron microscopy (cryo-EM) studies. Y1 receptors possess a hydrophobic sub-pocket in their extracellular region that accommodates the N-terminal Tyr¹ residue of NPY₁–₃₆ through interactions with residues like Phe¹⁷³ and Phe²⁸⁶. Truncation eliminates this critical binding determinant, abolishing Y1 activation [4]. In contrast, Y2 receptors lack this sub-pocket and instead form extensive contacts with NPY’s C-terminal α-helix (residues 14–31) and the amidated C-terminus (Tyr³⁶), enabling NPY₃–₃₆ binding despite N-terminal truncation [4] [5]. This differential recognition underlies NPY₃–₃₆’s role as an endogenous Y2/Y5-selective agonist accounting for ~35% of NPY immunoreactivity in mammalian brains [2] [8].
Table 1: Enzymatic Generation and Receptor Selectivity of NPY (3-36)
Feature | NPY (1-36) | NPY (3-36) | Biological Consequence |
---|---|---|---|
Generating Enzyme | N/A | Dipeptidyl peptidase 4 (DPP4) | Proteolytic processing after secretion |
Y1 Receptor Affinity | High (Kd ~0.16 nM) | Very low (Kd >100 nM) | Loss of Y1-mediated vasoconstriction |
Y2 Receptor Affinity | High (Kd ~0.16 nM) | High (Kd ~0.23 nM) | Presynaptic inhibition, appetite suppression |
Y5 Receptor Affinity | Moderate | Moderate | Sustained food intake regulation |
Direct binding studies reveal distinct pharmacological profiles for NPY₁–₃₆ and NPY₃–₃₆. In human Y2 receptor-expressing CHO cells, NPY₁–₃₆ and NPY₃–₃₆ exhibit nearly identical high affinities (Kd = 0.16 ± 0.025 nM vs. 0.23 ± 0.035 nM) and functional potencies (ED₅₀ = 0.11 ± 0.02 nM vs. 0.12 ± 0.027 nM) [3]. Conversely, on Y1 receptors (e.g., SK-N-MC cells), NPY₃–₃₆ shows a 1,000-fold reduction in affinity compared to NPY₁–₃₆ [2] [6]. This divergence stems from structural differences in receptor orthosteric pockets:
Functional consequences are evident in cellular signaling: NPY₃–₃₆ potently inhibits adenylyl cyclase via Y2/Gi coupling (EC₅₀ ~0.06–0.12 nM) but fails to activate Y1-mediated calcium mobilization or inositol phosphate accumulation [3] [7].
Table 2: Binding Affinity Comparison of NPY Isoforms at Human Receptors
Receptor | NPY (1-36) Kd (nM) | NPY (3-36) Kd (nM) | Selectivity Shift |
---|---|---|---|
Y1 | 0.16 ± 0.025 | >100 (Inactive) | >1,000-fold loss |
Y2 | 0.16 ± 0.026 | 0.13 ± 0.045 | Equivalent affinity |
Y4 | 50–100* | >1,000 | No significant change |
Y5 | 0.5–2.0* | 1.0–5.0* | Moderate reduction |
*Data inferred from [1] [3] [7]; *Y4/Y5 values estimated from relative potency studies.
The C-terminal segment of NPY₃–₃₆ (residues 17–36) is indispensable for Y2 receptor activation. Structural and mutagenesis data demonstrate that the amidated Tyr³⁶ forms a hydrogen bond with Y2’s His².⁶⁰ and π-stacking with Phe⁶.⁵⁹, while Arg³³ and Arg³⁵ engage in salt bridges with Asp⁶.⁵⁹ and Glu³.³² [4] [5]. This anchors the peptide deep within the orthosteric pocket. The α-helical region (residues 16–31) further stabilizes binding via hydrophobic contacts with Y2’s transmembrane helices 5, 6, and 7 [3] [5].
C-terminal truncation studies confirm this mechanism:
Cryo-EM structures of NPY₃–₃₆–Y2–Gi complexes reveal that peptide insertion induces a 5–7 Å outward shift in transmembrane helix 6 (TM6), facilitating G protein coupling [4] [5]. This conformational change is driven by C-terminal interactions, as mutations like Y2[T⁶.⁵⁵A] impair NPY₃–₃₆–stimulated GTPγS binding without affecting antagonist binding [6]. Notably, NPY₃–₃₆ and PYY₃–₃₆ adopt nearly identical C-terminal folds when bound to Y2, explaining their comparable efficacy [5]. The PP-fold structure (a hairpin-like conformation stabilized by Pro⁵, Pro⁸, Tyr²⁷, and Tyr³⁶) remains intact despite N-terminal truncation, enabling sustained receptor activation [1] [3].
Table 3: Y2 Receptor Affinity and Activity of C-Terminal NPY Fragments
Peptide Fragment | Kd (nM) | Functional EC₅₀ (nM) | Key Structural Determinants |
---|---|---|---|
NPY (1-36) | 0.16 ± 0.025 | 0.11 ± 0.02 | Full-length PP-fold |
NPY (3-36) | 0.23 ± 0.035 | 0.12 ± 0.027 | Intact C-terminal helix and Tyr³⁶ amide |
NPY (13-36) | 3.1 ± 0.66 | 3.4 ± 0.16 | Partial helix; lacks N-terminal cap |
NPY (18-36) | 5.5 ± 0.91 | 5.7 ± 1.8 | Disrupted helix; retains Arg³³/Tyr³⁶ |
NPY (22-36) | 16 ± 3.9 | 16 ± 1.3 | Minimal binding core (R⁷.³³-R³⁵-Y³⁶) |
NPY (26-36) | 115 ± 17 | 550 ± 79 | Loss of helical stabilization |
Data adapted from pharmacological assays in [3].
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0